

Technical Guide: Spectroscopic and Synthetic Profile of 6-Ethoxy-5-methylnicotinaldehyde

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Compound of Interest

Compound Name: 6-Ethoxy-5-methylnicotinaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a predictive spectroscopic and synthetic profile for **6-Ethoxy-5-methylnicotinaldehyde**. As of the compilation of this guide, specific experimental data for this compound is not readily available in public literature. The presented data is therefore estimated based on the known spectroscopic properties of structurally related compounds.

Introduction

6-Ethoxy-5-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the prevalence of the nicotin-aldehyde scaffold in various biologically active molecules and functional materials. This guide provides a comprehensive overview of its predicted spectroscopic characteristics and a plausible synthetic route for its preparation. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Ethoxy-5-methylnicotinaldehyde**. These predictions are derived from analogous structures and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.1	S	1H	Aldehyde H (CHO)
~8.5	d	1H	Pyridine H-2
~7.9	d	1H	Pyridine H-4
~4.4	q	2H	Ethoxy CH ₂
~2.3	S	3H	Methyl CH₃
~1.4	t	3H	Ethoxy CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~192	Aldehyde C=O
~165	Pyridine C-6
~153	Pyridine C-2
~140	Pyridine C-4
~131	Pyridine C-3
~125	Pyridine C-5
~62	Ethoxy CH ₂
~16	Methyl CH₃
~14	Ethoxy CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2900	Medium	C-H stretch (alkane)
~2850, ~2750	Medium, Weak	C-H stretch (aldehyde)
~1705	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1480	Medium-Strong	C=C and C=N stretch (pyridine ring)
~1250	Strong	C-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

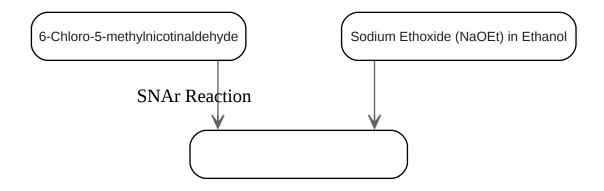
m/z	Predicted Fragment
179	[M]+ (Molecular Ion)
150	[M - CHO] ⁺
151	[M - C ₂ H ₄] ⁺
134	[M - OCH ₂ CH ₃] ⁺
106	[M - CHO - C ₂ H ₄] ⁺

Proposed Synthesis

A plausible and efficient method for the synthesis of **6-Ethoxy-5-methylnicotinaldehyde** is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 6-chloro-5-methylnicotinaldehyde, with sodium ethoxide.

3.1. Reaction Scheme





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Caption: Proposed synthesis of 6-Ethoxy-5-methylnicotinaldehyde.

3.2. Detailed Experimental Protocol

Materials:

- 6-chloro-5-methylnicotinaldehyde
- Anhydrous ethanol
- Sodium metal
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- · Anhydrous magnesium sulfate
- Inert atmosphere (Nitrogen or Argon)

Procedure:

 Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, carefully add small pieces of sodium metal (1.2 equivalents) to anhydrous ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.

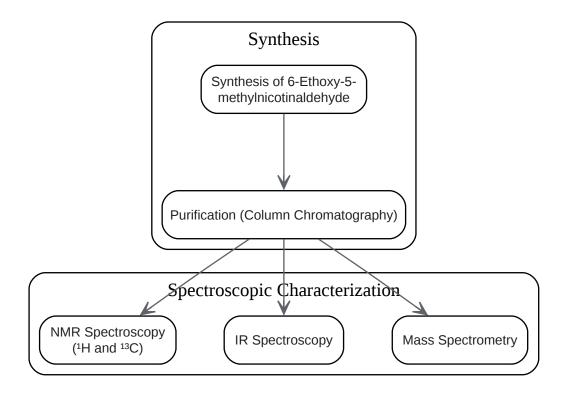


- Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 6chloro-5-methylnicotinaldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.
- Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, the reaction mixture is cooled to room temperature, and the
 ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether
 and water.
- Extraction and Washing: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude 6-Ethoxy-5-methylnicotinaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of **6-Ethoxy-5-methylnicotinaldehyde**.





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Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the key spectroscopic features and a viable synthetic route for **6-Ethoxy-5-methylnicotinaldehyde**. The presented data and protocols are intended to facilitate further research and development involving this compound. Experimental validation of the predicted data is a necessary next step for any application.

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